molecular formula C11H13FN2O2 B566904 N-Cyclopentyl-5-fluoro-2-nitroaniline CAS No. 1250834-99-1

N-Cyclopentyl-5-fluoro-2-nitroaniline

Cat. No.: B566904
CAS No.: 1250834-99-1
M. Wt: 224.235
InChI Key: UIVSDNDIJOYWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline typically involves the nitration of N-Cyclopentyl-5-fluoroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2-nitroaniline: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    N-Cyclopentyl-5-fluoroaniline:

Uniqueness

N-Cyclopentyl-5-fluoro-2-nitroaniline is unique due to the presence of both a fluorine atom and a nitro group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity .

Biological Activity

N-Cyclopentyl-5-fluoro-2-nitroaniline is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a cyclopentyl group, a fluorine atom, and a nitro group, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12FN3O2
  • Molecular Weight : 239.23 g/mol
  • Structural Features :
    • Nitro group (NO2-NO_2) enhances reactivity.
    • Fluorine atom increases binding affinity to biological targets.
    • Cyclopentyl group contributes to the compound's lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which may participate in redox reactions. These intermediates can bind covalently to biological macromolecules, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor in biochemical assays, particularly targeting specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group can generate toxic intermediates that disrupt DNA and lead to cell death .
  • Anti-inflammatory Effects : Similar nitro-containing compounds exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation .

Biological Activity Data

Research has documented various biological activities associated with this compound and related compounds. Below is a summary of findings from relevant studies:

Activity TypeObservationsReferences
Enzyme Interaction Potential inhibitor of specific enzymes; ongoing studies to elucidate precise targets.,
Antimicrobial Exhibits activity against certain microorganisms; mechanism involves DNA interaction post-reduction.
Anti-inflammatory May inhibit pro-inflammatory cytokines; further research needed for clinical implications.
Trypanocidal Activity Related compounds show significant potency against Trypanosoma brucei with low cytotoxicity towards human cells.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme-inhibitory properties of this compound in biochemical assays. Preliminary results indicated that the compound could effectively inhibit target enzymes involved in metabolic processes, suggesting its potential application in drug development for metabolic disorders.

Case Study 2: Antimicrobial Efficacy

Research on nitro-containing compounds has shown that they can serve as effective antimicrobial agents. In vitro studies demonstrated that this compound exhibited activity against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .

Research Findings

Recent literature highlights the broad spectrum of biological activities associated with nitro-substituted anilines:

  • Antitumor Activity : Nitro-substituted compounds have been explored for their anticancer properties, particularly in targeting tumor cells through mechanisms involving apoptosis and cell cycle arrest .
  • Cytotoxicity Studies : Comparative studies have shown that while some derivatives possess potent biological effects, they also exhibit varying degrees of cytotoxicity towards human cell lines, necessitating careful evaluation for therapeutic use .

Properties

IUPAC Name

N-cyclopentyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVSDNDIJOYWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734384
Record name N-Cyclopentyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250834-99-1
Record name N-Cyclopentyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.